1-(4-(Dimethylamino)pyridin-3-yl)-2,2,2-trifluoroethanone
CAS No.: 230305-72-3
Cat. No.: VC4696175
Molecular Formula: C9H9F3N2O
Molecular Weight: 218.179
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 230305-72-3 |
|---|---|
| Molecular Formula | C9H9F3N2O |
| Molecular Weight | 218.179 |
| IUPAC Name | 1-[4-(dimethylamino)pyridin-3-yl]-2,2,2-trifluoroethanone |
| Standard InChI | InChI=1S/C9H9F3N2O/c1-14(2)7-3-4-13-5-6(7)8(15)9(10,11)12/h3-5H,1-2H3 |
| Standard InChI Key | UKVCDCYVFCNNMP-UHFFFAOYSA-N |
| SMILES | CN(C)C1=C(C=NC=C1)C(=O)C(F)(F)F |
Introduction
Chemical Identity
| Property | Details |
|---|---|
| IUPAC Name | 1-[4-(dimethylamino)pyridin-3-yl]-2,2,2-trifluoroethanone |
| Molecular Formula | C9H9F3N2O |
| Molecular Weight | 218.18 g/mol |
| PubChem CID | 10608834 |
| SMILES Notation | CN(C)C1=C(C=NC=C1)C(=O)C(F)(F)F |
| InChIKey | UKVCDCYVFCNNMP-UHFFFAOYSA-N |
The compound features a pyridine ring substituted with a dimethylamino group at the fourth position and a trifluoromethyl ketone functional group at the third position. The trifluoromethyl group imparts high electronegativity, affecting the compound's reactivity and interactions.
Functional Groups
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Dimethylamino Group: Enhances solubility in polar solvents and contributes to basicity.
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Trifluoromethyl Ketone: Provides electron-withdrawing properties, increasing the compound's electrophilicity.
Three-Dimensional Conformation
The trifluoromethyl group introduces steric hindrance and affects molecular geometry. Its interaction with the pyridine ring may influence binding affinities in biological systems.
Synthesis
The synthesis of 1-(4-(Dimethylamino)pyridin-3-yl)-2,2,2-trifluoroethanone typically involves:
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Starting Materials:
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A pyridine derivative with a dimethylamino substituent.
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A trifluoroacetylating agent such as trifluoroacetic anhydride or trifluoroacetyl chloride.
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Reaction Conditions:
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The reaction is conducted under anhydrous conditions to prevent hydrolysis of intermediates.
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A base such as triethylamine is used to facilitate the nucleophilic substitution.
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General Reaction Scheme:
Medicinal Chemistry
The compound's structure suggests potential applications in drug discovery:
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The trifluoromethyl ketone group can mimic enzyme substrates or inhibitors.
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The dimethylamino substituent enhances binding affinity to biological targets.
Material Science
Due to its fluorinated structure:
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It may serve as a precursor for fluorinated polymers or coatings.
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The electron-withdrawing properties are useful in designing advanced materials with specific electronic properties.
Biological Activity
Preliminary studies could evaluate its:
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Enzyme inhibition potential (e.g., proteases or oxidoreductases).
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Antimicrobial or anticancer properties through high-throughput screening.
Derivative Synthesis
Substitution at other positions on the pyridine ring or modification of the trifluoromethyl ketone could yield new compounds with enhanced activity or stability.
Computational Studies
Molecular docking and dynamics simulations can predict interactions with biological macromolecules and guide experimental studies.
Safety and Handling
While specific toxicological data for this compound is unavailable, general precautions for handling fluorinated ketones apply:
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Use appropriate personal protective equipment (PPE).
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Avoid inhalation or skin contact due to potential irritant effects.
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Store in a cool, dry place away from incompatible substances like strong acids or bases.
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